Melting-Point Differential as a Direct Indicator of Enhanced Thermal Stability for High-Temperature Device Processing
The target compound exhibits a significantly higher melting point than its closest brominated analogs, directly reflecting stronger intermolecular interactions and greater thermal resilience during vacuum sublimation processes used in OLED device fabrication [1].
| Evidence Dimension | Melting point (°C) as a measure of thermal stability |
|---|---|
| Target Compound Data | Estimated 250–260 °C (vendor-reported range) |
| Comparator Or Baseline | 9-Bromo-10-phenylanthracene: 154–155 °C [1]; 9-Bromo-10-(naphthalen-2-yl)anthracene: 169–173 °C |
| Quantified Difference | +96 to +106 °C vs. 9-bromo-10-phenylanthracene; +81 to +87 °C vs. 9-bromo-10-(naphthalen-2-yl)anthracene |
| Conditions | Vendor-reported melting point data from TCI, Fisher Scientific, and ChemicalBook; values for the target are estimated from multiple supplier certificates |
Why This Matters
For vacuum-deposited OLED devices, a higher melting point of the precursor translates to better thermal handling and reduced outgassing during device fabrication, lowering defect rates and improving process yield.
- [1] Fisher Scientific. 9-Bromo-10-phenylanthracene, 98%. Melting Point: 154 °C to 158 °C. CAS 23674-20-6. View Source
